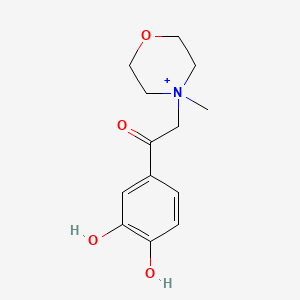
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-methoxybenzaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
2-Amino-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-Amino-4-methoxybenzyl alcohol.
Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-methoxybenzaldehyde can be compared to other similar compounds, such as:
2-Amino-3-methoxybenzaldehyde: Similar structure but with the methoxy group in a different position.
4-Amino-2-methoxybenzaldehyde: Similar structure but with the amino and methoxy groups swapped.
2-Amino-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of 2-Amino-4-methoxybenzaldehyde lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
7460-51-7 |
|---|---|
Molecular Formula |
C13H18NO4+ |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-14(4-6-18-7-5-14)9-13(17)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3,(H-,15,16,17)/p+1 |
InChI Key |
MUHQPDBKDZYKFP-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1(CCOCC1)CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


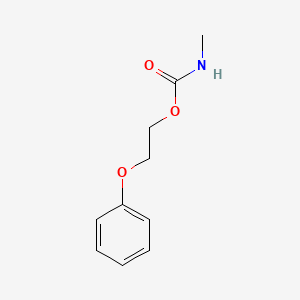

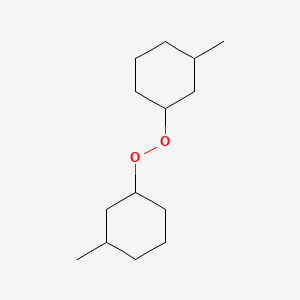
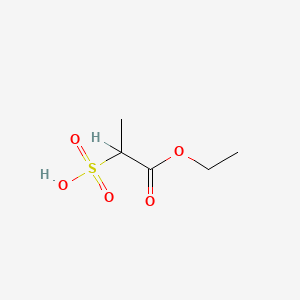
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
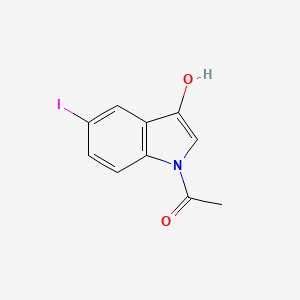

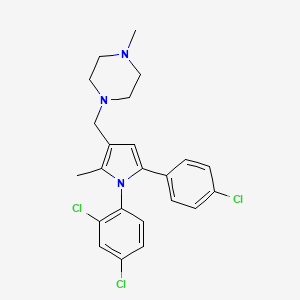

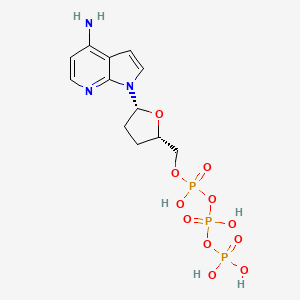
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
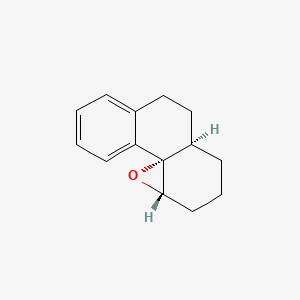
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)

